molecular formula C22H13FN2O4S B2379997 4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618369-80-5

4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2379997
CAS RN: 618369-80-5
M. Wt: 420.41
InChI Key: CSCRXXVEUCNFQX-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H13FN2O4S and its molecular weight is 420.41. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition

The compound's related variant, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, demonstrates its significance in the study of orexin 1 and 2 receptor antagonists, particularly for insomnia treatment. Through comprehensive metabolism and disposition studies, researchers have characterized its metabolic pathways, identifying principal circulating components and metabolites. Such studies highlight the compound's extensive metabolism, with significant excretion via feces and minimal unchanged drug excretion, emphasizing its pharmacokinetic properties (Renzulli et al., 2011).

Solvent Selection for Molecular Systems

Research on solvent selection based on cohesive energy densities in molecular systems includes the analysis of compounds with similar structural components. This approach enhances the understanding of solubility properties, leading to improved efficiency in photovoltaic devices. Such studies contribute to the optimization of solvent systems for better performance in energy materials (Walker et al., 2011).

Structural Analysis

The structural analysis of molecules closely related to the compound , featuring benzofuranyl, thiazolyl, and pyrazolyl ring systems, provides insights into their molecular geometry and intermolecular interactions. This knowledge is crucial for understanding the physicochemical properties and potential applications of these compounds in material science and pharmaceuticals (El‐Hiti et al., 2019).

Antimicrobial and Antioxidant Activities

Functionalized scaffolds related to the compound, such as those incorporating pyrazole and benzofuran moieties, have been synthesized and evaluated for antimicrobial and antioxidant activities. This research underscores the potential of such compounds in developing new antimicrobial and antioxidant agents, with some showing significant efficacy (Rangaswamy et al., 2017).

Antitumor Activity

Novel benzofuran-2-yl pyrazole pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing promising results against liver carcinoma cell lines. This suggests potential therapeutic applications of such compounds in cancer treatment (El-Zahar et al., 2011).

properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O4S/c23-14-7-5-12(6-8-14)18-17(20(27)21(28)25(18)22-24-9-10-30-22)19(26)16-11-13-3-1-2-4-15(13)29-16/h1-11,18,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCRXXVEUCNFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)C5=NC=CS5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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